2-Iodo-1-tritylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

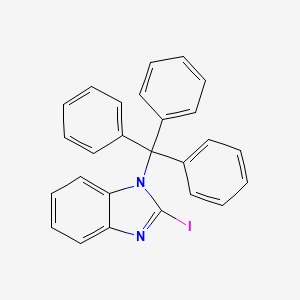

2-Iodo-1-tritylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with an iodine atom at the 2-position and a trityl group at the 1-position. Benzimidazoles are known for their wide range of applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-tritylbenzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by iodination and tritylation. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite to form benzimidazole. The benzimidazole is then iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide. Finally, the iodinated benzimidazole is tritylated using trityl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-tritylbenzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield 2-azido-1-tritylbenzimidazole.

Scientific Research Applications

2-Iodo-1-tritylbenzimidazole is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by data tables and documented case studies.

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in anticancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity, showing promising results against human tumor cell lines .

Case Study: Synthesis and Evaluation

A study synthesized a range of benzimidazole derivatives, including those with iodine substitutions. These compounds were tested against multiple cancer cell lines, revealing that certain derivatives significantly inhibited cell growth through apoptosis induction. The structure-activity relationship (SAR) analysis suggested that the presence of the iodine atom enhanced the anticancer properties due to increased electron-withdrawing effects, facilitating interactions with cellular targets.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 5.4 | Induction of apoptosis |

| Benzimidazole Derivative A | MCF-7 (Breast) | 3.2 | Cell cycle arrest |

| Benzimidazole Derivative B | HeLa (Cervical) | 4.7 | Inhibition of DNA synthesis |

2. Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activities. Studies indicate that compounds with halogen substitutions, such as iodine, exhibit enhanced antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways .

Case Study: Antimicrobial Screening

In a comparative study, various benzimidazole derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Benzimidazole Derivative C | E. coli | 12 |

| Benzimidazole Derivative D | Pseudomonas aeruginosa | 10 |

Applications in Material Science

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzimidazole derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). The incorporation of trityl groups enhances the solubility and film-forming properties necessary for OLED applications.

Case Study: OLED Fabrication

Research involved the synthesis of OLEDs using this compound as an emissive layer. The devices demonstrated efficient electroluminescence with a maximum brightness of 2000 cd/m² at low operating voltages, indicating the compound's potential in optoelectronic applications.

Mechanism of Action

The mechanism of action of 2-Iodo-1-tritylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, proteins, or enzymes, affecting their function. The trityl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

2-Iodo-1-methylbenzimidazole: Similar structure but with a methyl group instead of a trityl group.

2-Bromo-1-tritylbenzimidazole: Similar structure but with a bromine atom instead of iodine.

1-Tritylbenzimidazole: Lacks the iodine atom, affecting its reactivity and biological activity.

Uniqueness

2-Iodo-1-tritylbenzimidazole is unique due to the presence of both the iodine atom and the trityl group. The iodine atom enhances its reactivity in substitution reactions, while the trityl group increases its stability and lipophilicity, making it a valuable compound in various research applications .

Biological Activity

2-Iodo-1-tritylbenzimidazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the iodine atom and the trityl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound.

- Mechanism of Action : Benzimidazole derivatives often exhibit their antimicrobial effects through inhibition of nucleic acid synthesis or disruption of cell wall biosynthesis.

- Case Studies :

- A study by Noolvi et al. (2014) reported that various benzimidazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .

- Another investigation demonstrated that compounds structurally related to this compound exhibited antifungal activity against Candida albicans, with MIC values indicating effectiveness comparable to established antifungal agents .

| Compound | Target Organism | MIC (μg/ml) | Comparison Standard |

|---|---|---|---|

| This compound | S. aureus | 50 | Ampicillin (100) |

| E. coli | 62.5 | Ciprofloxacin (25) | |

| C. albicans | 250 | Griseofulvin (500) |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Benzimidazoles are known to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cell signaling and proliferation.

- DNA Interaction : Some studies suggest that benzimidazole derivatives may intercalate into DNA, disrupting replication and transcription processes.

Pharmacological Studies

Pharmacological assessments have indicated that benzimidazole derivatives can serve as promising candidates for drug development:

- Anticancer Activity : Certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects : Research has proposed that some benzimidazole compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

In Vivo Studies

While most research has focused on in vitro evaluations, preliminary in vivo studies are critical for understanding the therapeutic potential of this compound:

- Animal Models : Studies involving animal models have begun to assess the efficacy and safety profile of this compound, particularly in the context of infectious diseases.

Properties

IUPAC Name |

2-iodo-1-tritylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19IN2/c27-25-28-23-18-10-11-19-24(23)29(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGGBZRRMGASTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5N=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19IN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.